N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-9-10(16-8-4-5-8)6-7-11(12-9)13-17(2,14)15/h6-8H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
YASUXOCTZFRUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-6-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)methanesulfonamide
- N-(5-Ethylpyridin-2-yl)methanesulfonamide
- N-(5-Cyclopropoxy-2-yl)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and ethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
